molecular formula C8H14O3 B3135845 3-(Oxan-2-yl)propanoic acid CAS No. 40500-07-0

3-(Oxan-2-yl)propanoic acid

Cat. No.: B3135845
CAS No.: 40500-07-0
M. Wt: 158.19 g/mol
InChI Key: QQROKZJSXZUIIB-UHFFFAOYSA-N
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Description

3-(Oxan-2-yl)propanoic acid: is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.2 g/mol . It is also known by its IUPAC name, 3-tetrahydro-2H-pyran-2-ylpropanoic acid . This compound is characterized by the presence of a tetrahydropyran ring attached to a propanoic acid moiety, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale oxidation processes or hydrolysis reactions, optimized for high yield and purity. These methods often use continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Comparison with Similar Compounds

  • 3-(Tetrahydro-2H-pyran-2-yl)propanoic acid
  • 2-(Oxan-2-yl)acetic acid
  • 4-(Oxan-2-yl)butanoic acid

Comparison: 3-(Oxan-2-yl)propanoic acid is unique due to the specific positioning of the tetrahydropyran ring and the propanoic acid moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

IUPAC Name

3-(oxan-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-8(10)5-4-7-3-1-2-6-11-7/h7H,1-6H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQROKZJSXZUIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40500-07-0
Record name 3-(oxan-2-yl)propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 2M aqueous solution of lithium hydroxide (4 ml) was added to a solution of methyl 3-(tetrahydropyran-2-yl)propanoate (Preparation 25, 460 mg, 2.67 mmol) in tetrahydrofuran (16 ml) and the reaction mixture was heated under reflux for 10 h. The cooled reaction mixture was acidified with 2N aqueous hydrochloric acid to pH 1 and extracted with ethyl acetate (3×50 ml). The combined extracts were washed with brine (30 ml), dried (MgSO4), filtered and concentrated in vacuo to give the title compound as a colourless oil (460 mg, 67%).
[Compound]
Name
aqueous solution
Quantity
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Yield
67%

Synthesis routes and methods II

Procedure details

An aqueous solution of lithium hydroxide (4 mL of 2 M) was added to a solution of methyl 3-(tetrahydro-2H-pyran-2-yl)propionate (Preparation 5, 0.46 g, 2.67 mmol) in tetrahydrofuran (16 mL) and the reaction mixture was heated under reflux for 10 h. The cooled reaction mixture was acidified with aqueous 2N hydrochloric acid to pH 1, and then extracted with ethyl acetate (3×50 mL). The combined extracts were washed with brine (30 mL), dried (MgSO4) and concentrated in vacuo to give the title compound as a colourless oil (460 mg, 67%).
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0.46 g
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reactant
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16 mL
Type
solvent
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Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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